molecular formula C7H5N3O B2724321 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde CAS No. 1638768-36-1

7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Cat. No.: B2724321
CAS No.: 1638768-36-1
M. Wt: 147.137
InChI Key: HGROVAMKBUWIHD-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (CAS 1638768-36-1) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound features the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in drug discovery known as a 7-deazapurine due to its close structural resemblance to purine bases . This analogy makes it a versatile core for designing bioactive molecules. The presence of a reactive aldehyde group at the 4-position allows for further synthetic modifications, enabling the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies . This scaffold has garnered substantial research interest due to its broad-spectrum bioactivity . Recent advances highlight its significant potential in the development of novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated promising antibacterial, antifungal, and antiviral activities . Beyond antimicrobial applications, this core structure is also being explored in other therapeutic areas. For instance, related pyrrolo[2,3-d]pyrimidine compounds have been designed as bumped kinase inhibitors targeting calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum , the parasite responsible for malaria, showing promising in vitro inhibitory activity . This product is strictly for research purposes and is supplied with high purity. It is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGROVAMKBUWIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde and Its Derivatives

Retrosynthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core, a key scaffold in medicinal chemistry, is approached through various retrosynthetic strategies. These strategies involve disconnecting the fused bicyclic system into more readily available starting materials. A primary approach involves the disconnection of the pyrrole (B145914) ring from a pre-existing pyrimidine (B1678525) core. This typically entails cleaving the C-N and C-C bonds of the five-membered ring, leading back to a substituted aminopyrimidine and a two-carbon synthon. For instance, a 4-aminopyrimidine (B60600) bearing a functional group at the 5-position can serve as a key precursor. The pyrrole ring is then constructed by reacting this precursor with reagents that provide the remaining carbon atoms, such as α-halo ketones or aldehydes, followed by cyclization.

Alternatively, a common strategy involves building the pyrimidine ring onto a pre-formed pyrrole scaffold. This retrosynthetic path leads to substituted pyrrole derivatives, such as those with amino and cyano or ester functionalities at adjacent positions, which can then undergo cyclization with formamide (B127407) or similar one-carbon reagents to form the pyrimidine ring. researchgate.net For example, a 2-amino-3-cyanopyrrole is a versatile intermediate that can be cyclized to form the desired pyrrolo[2,3-d]pyrimidine system. researchgate.net The choice of strategy often depends on the desired substitution pattern on the final molecule, with each approach offering distinct advantages for accessing specific derivatives.

Total Synthesis Approaches to the 7H-Pyrrolo[2,3-d]pyrimidine Core

Another prominent approach begins with a substituted pyrimidine. For example, 7H-pyrrolo[2,3-d]pyrimidin-4-amine can be synthesized from 4,6-diaminopyrimidine-2-thiol. nih.gov This pathway involves desulfurization, iodination, a Sonogashira coupling to introduce an alkyne, and subsequent cyclization to form the fused pyrrole ring. nih.gov These total synthesis methods provide access to key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is crucial for the synthesis of a wide range of biologically active molecules. google.com

Cyclization Reactions for Core Formation

The crucial step in forming the bicyclic 7H-pyrrolo[2,3-d]pyrimidine scaffold is the final cyclization reaction. Various methods have been developed to efficiently construct either the pyrrole or the pyrimidine ring. A common strategy involves the intramolecular cyclization of a 5-substituted 4-aminopyrimidine. For instance, 4-amino-5-alkynylpyrimidines can undergo a tandem cyclization to form the pyrrole ring. tandfonline.com This transformation can be catalyzed by transition metals, with early methods often relying on palladium catalysts. tandfonline.com Another approach involves the spontaneous cyclization of 4-aminopyrimidyl-acetaldehydes, which are prepared in situ by hydrolysis of their acetal (B89532) precursors. researchgate.net

Multicomponent Reactions (MCRs) for Polyfunctionalized Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the one-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxresearchgate.net These reactions combine three or more starting materials in a single operation, offering advantages such as high atom economy, simplified procedures, and rapid access to molecular diversity. scielo.org.mxresearchgate.netresearchgate.net A widely used MCR for this scaffold involves the reaction of an aminopyrimidine (such as 6-aminouracil (B15529) derivatives), an arylglyoxal, and a third component which is often a C-H acid like a barbituric acid derivative or dimedone. scielo.org.mxresearchgate.netresearchgate.net

This approach allows for the generation of densely functionalized pyrrolo[2,3-d]pyrimidines in high yields (often 73-95%). scielo.org.mxresearchgate.net The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization. nih.gov The use of catalysts like tetra-n-butylammonium bromide (TBAB) can promote the reaction under mild conditions. scielo.org.mxresearchgate.net The versatility of MCRs allows for the introduction of various substituents by simply changing the starting components, making it a highly valuable tool for building libraries of complex derivatives for biological screening. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyrrolo[2,3-d]pyrimidine Synthesis

ComponentsCatalyst/ConditionsProduct TypeYield RangeReference
Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTBAB (5 mol%), Ethanol (B145695), 50 °CPolyfunctionalized pyrrolo[2,3-d]pyrimidines73-95% scielo.org.mxresearchgate.net
6-aminouracil derivatives, Arylglyoxal, Thiols or MalononitrileMicrowave-assistedDiverse functionalized pyrrolo[2,3-d]pyrimidinesNot specified nih.gov
Arylglyoxals, Barbituric acids, 6-aminopyrimidine-2,4(1H,3H)-diones"On-water", no catalystPyrrolo[2,3-d]pyrimidinesNot specified nih.gov

Convergent and Linear Synthesis Pathways to 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

The synthesis of the specific target molecule, this compound, is typically achieved through linear synthetic pathways. These routes generally involve the initial construction of the core 7H-pyrrolo[2,3-d]pyrimidine ring system, followed by functional group interconversion to introduce the aldehyde at the C4 position. A common strategy is to start with a precursor such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then subjected to reactions that replace the chloro group with a carbon-based functional group that can be converted to an aldehyde.

A direct method for introducing the aldehyde group onto the pre-formed heterocyclic core is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgchemtube3d.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF), to directly formylate electron-rich heterocyclic systems. ijpcbs.comorganic-chemistry.org This represents a late-stage functionalization within a linear sequence. The Vilsmeier-Haack reaction is a key step for introducing functionalities via the intermediate carboxaldehydes. ijpcbs.com The synthesis of various halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives, which starts from 6-chloro-7-deazapurine and involves several functionalization steps, further illustrates the prevalence of linear strategies in modifying the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comnih.gov

Novel Catalytic and Green Chemistry Routes to Pyrrolo[2,3-d]pyrimidine Derivatives

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These "green" chemistry approaches focus on improving efficiency, reducing waste, and using less hazardous materials. scielo.org.mxresearchgate.net One-pot multicomponent reactions (MCRs) are a prime example of a green strategy, as they reduce the number of synthetic steps and purification procedures, thereby saving solvents and energy. scielo.org.mxresearchgate.net Protocols using catalysts like tetra-n-butylammonium bromide (TBAB) in ethanol or even catalyst-free reactions in water have been reported, highlighting the move towards milder and more benign reaction conditions. nih.govscielo.org.mxresearchgate.net

Another innovative green approach involves the use of β-cyclodextrin as a reusable, biomimetic catalyst in an aqueous medium. This method promotes the synthesis of pyrrolo[2,3-d]pyrimidine derivatives with high atom economy and allows for the recycling of the catalyst and reaction medium. Furthermore, methods that exhibit high atom economy and utilize inexpensive, low-toxicity catalysts, such as iodine, are being developed. nih.govresearchgate.net An I2/DMSO promoted cascade annulation provides a convenient and scalable synthesis with readily available materials, further contributing to the green credentials of these synthetic routes. nih.govresearchgate.net

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions have gained significant attention as a cost-effective and less toxic alternative to palladium-catalyzed methods for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com These methods are particularly valuable for forming key C-N and C-C bonds required for the construction and functionalization of the heterocyclic core. One notable application is the intramolecular carbocupration of N-alkynyl-5-iodo-6-sulfamido-pyrimidines. nih.gov This process, which involves transmetalation with a copper salt (CuCN·2LiCl), generates a metalated pyrrolo[2,3-d]pyrimidine intermediate that can be trapped with various electrophiles to produce polyfunctionalized products. nih.gov

Copper catalysis is also employed in intermolecular coupling reactions. For instance, a green and simple copper-catalyzed method has been developed for the synthesis of key intermediates from 5-bromo-2,4-dichloropyrimidine. tandfonline.com The use of a Cu/6-methylpicolinic acid system facilitates the coupling of substituted 5-bromopyrimidin-4-amines with alkynes in a one-pot protocol, providing a practical and economical approach to a variety of pyrrolo[2,3-d]pyrimidines. tandfonline.com The broader substrate scope and milder conditions associated with copper catalysis make it an increasingly important tool in the synthesis of these valuable heterocyclic compounds. rsc.org

Table 2: Overview of Copper-Catalyzed Reactions

Reaction TypeStarting MaterialsCopper Catalyst/SystemKey TransformationReference
Intramolecular CarbocuprationN-alkynyl-5-iodo-6-sulfamido-pyrimidinesCuCN·2LiClCyclization to form the pyrrole ring nih.gov
One-Pot Coupling/CyclizationSubstituted 5-bromopyrimidin-4-amines, AlkynesCu/6-methylpicolinic acidFormation of the pyrrole ring tandfonline.com
Coupling Reaction5-bromo-2,4-dichloropyrimidine, Terminal alkynesCopper (unspecified)Formation of an alkynylpyrimidine intermediate tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7H-pyrrolo[2,3-d]pyrimidine nucleus. osi.lv Reactions such as Suzuki-Miyaura, Heck, Stille, and Sonogashira allow for the introduction of aryl, vinyl, and alkynyl groups, providing a flexible pathway to highly substituted derivatives. osi.lvbohrium.com

The Sonogashira reaction, in particular, is a robust method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. bohrium.com In the context of 7H-pyrrolo[2,3-d]pyrimidine synthesis, this reaction is frequently used to introduce alkynyl substituents at various positions of the ring system, primarily at halogenated precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. These alkynylated intermediates are highly versatile and can be further elaborated into more complex structures. bohrium.comresearchgate.net

For instance, a common strategy involves the Sonogashira coupling of a halogenated pyrrolo[2,3-d]pyrimidine with a terminal alkyne, which can then undergo intramolecular cyclization to yield fused-ring systems. bohrium.com The development of microwave-assisted protocols has significantly accelerated these reactions, leading to high yields in shorter reaction times. bohrium.com

Table 1: Examples of Palladium-Catalyzed Sonogashira Reactions for Pyrrolo[2,3-d]pyrimidine Derivatives
Starting MaterialAlkyne PartnerCatalyst SystemReaction ConditionsProductYield (%)Reference
4,6-dichloropyrimidinePhenylacetylenePd(dba)₂ / CuIEt₃N, MW, 120°C, 30 min4-chloro-6-phenyl-5-(phenylethynyl)pyrimidine85 bohrium.com
5-bromo-2,4-dichloropyrimidine3,3-diethoxy-propynePdCl₂(PPh₃)₂ / CuIEt₃N, DMF, 100°C2,4-dichloro-5-(3,3-diethoxy-1-propyn-1-yl)pyrimidine43 researchgate.net
4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidineVarious terminal alkynesPd(PPh₃)₄ / CuIDIPA, THF, 60°C4-alkynyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine60-90 mdpi.com

Chemo-, Regio-, and Stereoselective Considerations in 7H-Pyrrolo[2,3-d]pyrimidine Synthesis

The synthesis of complex, multi-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives requires precise control over chemo-, regio-, and stereoselectivity. The pyrrolo[2,3-d]pyrimidine core possesses multiple potential reaction sites, including the nitrogen atoms of both rings and the carbon atoms at positions 2, 4, 5, and 6, making selective functionalization a significant challenge. nih.govresearchgate.net

Regioselectivity refers to the preferential reaction at one position over another. In the 7H-pyrrolo[2,3-d]pyrimidine system, the regioselectivity of reactions like halogenation, alkylation, and metal-catalyzed coupling is highly dependent on the existing substitution pattern and the reaction conditions. For example, electrophilic aromatic halogenation of the pyrrole ring can be directed to specific positions. mdpi.com Similarly, the Mannich reaction on certain 7-deazapurine nucleosides shows a dependence on the substituents present; the reaction can be directed to either the C7 or C8 position based on the protecting groups on the pyrimidine ring. researchgate.net

Chemoselectivity , the selective reaction of one functional group in the presence of others, is crucial when working with polyfunctionalized pyrrolo[2,3-d]pyrimidines. A key example is the sequential cross-coupling on a dihalogenated substrate. Starting from 4,6-dichloropyrimidine, a precursor to the pyrrolo[2,3-d]pyrimidine core, it is possible to perform selective Sonogashira and Suzuki-Miyaura couplings at different positions by carefully choosing the catalyst and reaction conditions. bohrium.com The different reactivity of chlorine atoms at the C4 and C6 positions of the pyrimidine ring, or a chloro-substituent versus an iodo-substituent on the fully formed scaffold, allows for a stepwise introduction of different aryl groups. bohrium.com

Stereoselectivity becomes important when introducing chiral centers, typically in the substituents attached to the heterocyclic core. While the core itself is aromatic and planar, the synthesis of nucleoside analogues or other derivatives with chiral side chains requires careful control of stereochemistry, often achieved by using chiral starting materials or asymmetric synthesis methodologies. nih.gov

Table 2: Examples of Selective Reactions in 7H-Pyrrolo[2,3-d]pyrimidine Synthesis
Reaction TypeSubstrateReagents/ConditionsObserved SelectivityOutcomeReference
Sequential Cross-Coupling4,6-dichloropyrimidine1. Sonogashira (Pd(dba)₂/CuI) 2. Intramolecular Cyclization 3. Suzuki (Pd(PPh₃)₄)ChemoselectiveStepwise arylation at C6, then C4 and C5, enabling synthesis of tri-aryl derivatives. bohrium.com
Mannich Reaction7-deaza-2'-deoxyguanosineFormaldehyde, DimethylamineRegioselectiveIntroduction of side chain at the C8 position. researchgate.net
Mannich Reaction4-methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosideFormaldehyde, DimethylamineRegioselectiveRegioselectivity shifts from C8 to C7 due to different substitution pattern. researchgate.net
HalogenationTricyclic pyrrolo[2,3-d]pyrimidine systemN-halosuccinimidesRegioselectiveIntroduction of halogen at the C3 position of the pyrrole ring. mdpi.com

Chemical Reactivity and Functional Group Transformations of 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

The aldehyde group at the C4 position is a primary site for a variety of functional group transformations, including oxidation, reduction, and a range of nucleophilic addition and condensation reactions. These reactions provide pathways to introduce diverse substituents and build molecular complexity.

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing key derivatives for further synthetic elaboration.

Oxidation to Carboxylic Acid: Standard oxidizing agents can convert the aldehyde to 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective for the oxidation of heteroaromatic aldehydes to their corresponding carboxylic acids. libretexts.orgmychemblog.com The reaction typically proceeds under basic or neutral conditions. libretexts.org While specific conditions for the oxidation of this compound are not extensively detailed, the transformation is a fundamental and expected reaction for this class of compounds.

Reduction to Alcohol: The reduction of the carbaldehyde yields (7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comorganic-chemistry.org NaBH₄ is a selective reagent that reduces aldehydes and ketones to alcohols without affecting many other functional groups, making it suitable for complex heterocyclic substrates. masterorganicchemistry.com The reduction of various pyrrole (B145914) aldehydes to their corresponding alcohols using NaBH₄ has been well-documented, highlighting the utility of this method. hainanu.edu.cn

Table 1: Oxidation and Reduction of the Carbaldehyde Moiety
TransformationProductTypical Reagent(s)Reference
Oxidation7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acidPotassium permanganate (KMnO₄) libretexts.orgmychemblog.com
Reduction(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanolSodium borohydride (NaBH₄) masterorganicchemistry.comhainanu.edu.cn

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide array of nucleophiles, leading to addition or condensation products. These reactions are fundamental for extending the molecular framework.

Condensation Reactions: Condensation with primary amines or their derivatives is a common reaction. For instance, reaction with amines yields imines (Schiff bases), while reaction with hydrazines or hydrazides forms hydrazones. nih.govresearchgate.net The synthesis of various (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has been achieved by reacting a hydrazide derivative of the core with various substituted aldehydes, demonstrating the feasibility of forming C=N bonds at this position. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. semanticscholar.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-based substituent. This allows for the synthesis of 4-alkenyl-7H-pyrrolo[2,3-d]pyrimidines, introducing a versatile functional group for further chemistry, such as cross-coupling or polymerization reactions.

Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org This reaction would yield a β-nitro alcohol, a valuable synthetic intermediate that can be further transformed into β-amino alcohols or nitroalkenes. wikipedia.org The reaction is applicable to a wide range of aromatic and heteroaromatic aldehydes. acs.orgacs.orgrsc.org

Table 2: Nucleophilic Addition and Condensation Reactions
Reaction TypeNucleophile/ReagentProduct ClassReference
CondensationPrimary Amines (R-NH₂)Imines (Schiff Bases) researchgate.net
CondensationHydrazines (R-NHNH₂)Hydrazones nih.gov
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkenes semanticscholar.org
Henry ReactionNitroalkane (R-CH₂NO₂)β-Nitro Alcohols wikipedia.orgorganic-chemistry.org

The reactions described above form the basis for numerous derivatization strategies. The conversion of the aldehyde into other functional groups is a key tactic for structure-activity relationship (SAR) studies in drug discovery. By transforming the aldehyde into an alcohol, carboxylic acid, imine, hydrazone, or alkene, chemists can modulate the compound's polarity, hydrogen bonding capacity, size, and conformational flexibility. For example, the formation of hydrazones has been used to synthesize a series of novel pyrrolo[2,3-d]pyrimidine derivatives that were evaluated as potential multi-targeted kinase inhibitors. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-d]pyrimidine Core

The fused heterocyclic system of 7H-pyrrolo[2,3-d]pyrimidine possesses distinct regions of reactivity. The pyrrole ring is generally more susceptible to electrophilic attack, while the pyrimidine (B1678525) ring, especially when activated by an appropriate leaving group, undergoes nucleophilic substitution. nih.gov

The electron-rich nature of the pyrrole ring facilitates electrophilic substitution reactions. The C5 and C6 positions (often referred to as C7 and C8 in older deazapurine nomenclature) are the most common sites for such modifications. mdpi.comnih.gov

Electrophilic Halogenation: The C5 position of the pyrrolo[2,3-d]pyrimidine core can be selectively halogenated. For example, iodination at C5 can be accomplished using N-iodosuccinimide (NIS). researchgate.net This 5-iodo derivative is a versatile intermediate for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids. researchgate.net

C-H Activation/Imidation: Direct C-H functionalization offers an efficient route to modify the pyrrole ring without prior halogenation. Ferrocene-catalyzed C-H imidation of 7-deazapurine derivatives has been shown to occur regioselectively at the C6 position (systematic numbering). nih.govresearchgate.net This reaction introduces an imide functionality, which can be further manipulated. Other C-H activation reactions like borylation and amination have also been reported to proceed at this position. nih.gov

Table 3: Functionalization of the Pyrrole Ring
PositionReaction TypeReagent(s)Product TypeReference
C5Electrophilic IodinationN-Iodosuccinimide (NIS)5-Iodo derivative researchgate.net
C5Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst5-Aryl derivative researchgate.net
C6C-H ImidationN-imidyl peroxyester, Ferrocene catalyst6-Imide derivative nih.govresearchgate.net

The pyrimidine portion of the scaffold is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C4 position. The most common strategy for functionalizing this position involves starting with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The chlorine atom at C4 is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. srinichem.com

Nucleophilic Aromatic Substitution (SₙAr): A wide variety of nucleophiles, including amines, thiols, and alkoxides, can displace the 4-chloro group to generate diverse libraries of compounds. srinichem.com Acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines is a well-established method. ntnu.nonih.gov This reaction proceeds efficiently and is a cornerstone in the synthesis of many kinase inhibitors where an amino linkage at C4 is crucial for binding to the target enzyme. ntnu.no It is important to note that the 4-carbaldehyde itself is often synthesized from a precursor, and further modifications to the pyrimidine ring typically revert to the highly reactive 4-chloro intermediate. google.comgoogle.com

Metal-Catalyzed Coupling Reactions of this compound and its Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the 7H-pyrrolo[2,3-d]pyrimidine core. While direct participation of the 4-carbaldehyde group in these reactions is not extensively documented, the reactivity of halo- and other functionalized derivatives provides significant insight into the potential transformations of this scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the context of the 7H-pyrrolo[2,3-d]pyrimidine system, this reaction has been instrumental in introducing aryl and heteroaryl substituents at various positions of the bicyclic core, which is crucial for modulating the biological activity of these molecules.

Typically, a halogenated 7H-pyrrolo[2,3-d]pyrimidine derivative is coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base. For instance, the coupling of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with various boronic acids has been successfully employed to synthesize a range of C-5 substituted analogs. nih.gov The reaction generally proceeds smoothly, affording the desired products in moderate to good yields. nih.gov The choice of catalyst, base, and solvent can be critical for the success of the reaction, with tetrakis(triphenylphosphine)palladium(0) being a commonly used catalyst. nih.gov

While direct Suzuki-Miyaura coupling involving the aldehyde group of this compound is not a standard transformation, the aldehyde functionality can be derived from a precursor that undergoes such a reaction. Alternatively, the aldehyde can be protected during the coupling reaction and deprotected in a subsequent step. The electronic nature of the aldehyde group, being electron-withdrawing, would influence the reactivity of any adjacent leaving groups.

ReactantsCatalystBaseSolventProductYield (%)Reference
7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines and aryl/heteroaryl boronic acidsPd(PPh₃)₄Na₂CO₃1,2-dimethoxyethane7-alkyl-5-(aryl/heteroaryl)-7H-pyrrolo[2,3-d]pyrimidin-4-aminesModerate nih.gov
5-bromo-indazole derivatives and N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane5-(pyrrol-2-yl)-1H-indazolesGood mdpi.com
2,4-dichloropyrimidines and aryl/heteroaryl boronic acidsPd(PPh₃)₄VariousVarious4-aryl/heteroaryl-2-chloropyrimidinesGood to Excellent mdpi.com

Sonogashira Coupling:

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized in the synthesis of precursors to the 7H-pyrrolo[2,3-d]pyrimidine ring system. For example, the synthesis of the key intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-amine can involve a Sonogashira coupling of an iodinated pyrimidine with an appropriately substituted alkyne, followed by a cyclization step. nih.gov This highlights the compatibility of the pyrimidine portion of the scaffold with these reaction conditions.

The application of the Sonogashira coupling directly to a halogenated this compound would be a plausible method for introducing alkynyl moieties at a specific position. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine.

ReactantsCatalyst SystemBaseSolventProductYield (%)Reference
5-iodopyrimidine-4,6-diamine and ethynyltrimethylsilanePd(PPh₃)₄ / CuIDiisopropylamineTHF5-((trimethylsilyl)ethynyl)pyrimidine-4,6-diamine48 nih.gov
5,6-dichloropyrazine-2,3-dicarbonitrile and phenylacetylenePd-Cu catalyzedEt₃NDMF5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrilesGood researchgate.net
2,4-diiodo-1-methyl-imidazole-5-carboxylic acid and terminal alkynesCopper(I) mediated--2-alkynylated pyrano[4,3-d]imidazol-4-oneModerate to Good mdpi.com

Cycloaddition Reactions and Pericyclic Transformations Involving the Scaffold

Cycloaddition and pericyclic reactions represent a powerful class of transformations for the construction of cyclic and polycyclic molecular architectures. However, the application of these reactions to the pre-formed 7H-pyrrolo[2,3-d]pyrimidine scaffold, particularly the 4-carbaldehyde derivative, is not well-documented in the scientific literature. The inherent aromaticity of the bicyclic system generally renders it less reactive as a diene or dienophile in typical cycloaddition reactions.

Diels-Alder Reactions:

Interestingly, an inverse-electron-demand Diels-Alder reaction is a key strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine core itself, where an electron-deficient diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile. This underscores the general electronic character of the constituent rings rather than their reactivity in subsequent cycloadditions.

1,3-Dipolar Cycloadditions:

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. In principle, the C5=C6 double bond of the pyrrole ring could act as a dipolarophile, reacting with various 1,3-dipoles. However, again, the aromaticity of the system presents a kinetic barrier to such transformations. There are limited to no reports of this compound or its simple derivatives undergoing 1,3-dipolar cycloaddition reactions.

While the direct participation of the this compound scaffold in cycloaddition and pericyclic reactions is not a common synthetic strategy, the aldehyde functionality can be transformed into reactive groups that are amenable to such reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction could convert the aldehyde into a vinyl group, which could then potentially participate as a dienophile in a Diels-Alder reaction. However, such multi-step sequences are beyond the scope of direct transformations of the title compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 7H-pyrrolo[2,3-d]pyrimidine derivatives in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the synthesized structures. nih.govresearchgate.net

In the ¹H NMR spectrum of 7H-pyrrolo[2,3-d]pyrimidine derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, the proton of the pyrrole (B145914) NH group typically appears as a singlet at a downfield chemical shift, often between δ 11.30 and 13.01 ppm, confirming its presence on the pyrrolyl ring. ijsred.com The aldehyde proton (-CH=O) of the parent compound, 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde, gives a distinct singlet signal. ijsred.com In derivatives where the aldehyde is converted to a Schiff base (azomethine), this proton (-CH=N) resonates in the range of δ 8.65–8.90 ppm. researchgate.netijsred.com Protons on the pyrimidine (B1678525) and pyrrole rings also show characteristic signals that are consistent with reported data. ijsred.comnih.gov

13C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon of the aldehyde group is typically found at a significant downfield shift. The signals for the carbon atoms within the fused pyrrolo[2,3-d]pyrimidine ring system appear at characteristic chemical shifts, for example, with signals observed around δ 150.57 (C2), 102.97 (C3), 148.67 (C4), 115.90 (C5), and 123.96 (C6). researchgate.net Two-dimensional (2D) NMR techniques, such as HMQC and HMBC, are crucial for definitively assigning proton and carbon signals, especially in complex derivatives, by revealing correlations between directly bonded and long-range coupled nuclei. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in DMSO-d₆

Proton Chemical Shift (ppm) Multiplicity Reference
Pyrrole N-H 11.30 - 13.92 s researchgate.netijsred.com
Pyrimidine C2-H 8.29 - 8.63 s researchgate.netnih.gov
Aldehydic/Azomethine -CH= 8.65 - 8.90 s researchgate.netijsred.com
Pyrrole C5-H 7.29 d nih.gov
Pyrrole C6-H 7.15 dd nih.gov
Aromatic-H (substituents) 6.32 - 8.63 m researchgate.netijsred.com

Note: Chemical shifts can vary depending on the specific derivative and solvent used.

Single-Crystal X-Ray Diffraction Studies for Solid-State Structural Determination

The design and optimization of potent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been significantly guided by X-ray crystal structure analysis. researchgate.netacs.orgelsevierpure.com For example, in the development of kinase inhibitors, obtaining a co-crystal structure of a derivative bound to its target protein reveals the specific binding mode. nih.gov This information elucidates key interactions between the inhibitor and the amino acid residues in the active site, which is invaluable for further structure-based drug design and lead optimization. nih.gov The structure determination process involves integrating and scaling diffraction data, followed by model building and refinement to yield a precise atomic model of the molecule. nih.gov

Advanced Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Elucidation and Isomeric Differentiation

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for confirming the elemental composition and elucidating the structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives. HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the unambiguous determination of the molecular formula of a compound. mdpi.comrsc.orgmdpi.com

Electron impact mass spectrometry (EI-MS) and electrospray ionization (ESI) are common ionization methods used for these compounds. nih.govsapub.org The resulting mass spectra typically show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the synthesized derivative. sapub.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ions. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify its core structural components. The fragmentation patterns are often characteristic of the compound class, involving the successive loss of functional groups and the decomposition of the heterocyclic rings. sapub.orgresearchgate.net This detailed fragmentation analysis helps to confirm the proposed structure and can be used to differentiate between isomers that have the same molecular formula but different structural arrangements.

Table 2: Example HRMS Data for a 7H-Pyrrolo[2,3-d]pyrimidine Derivative

Derivative Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Technique Reference
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile C₁₄H₁₀ClN₄ 269.0589 269.0589 ESI⁺ mdpi.com
4-Chloro-7-(4-(methylsulfonyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine C₁₄H₁₃ClN₃O₂S 322.0412 322.0411 ESI⁺ mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound and its derivatives. scirp.orgmdpi.com These complementary techniques measure the vibrational modes of a molecule, providing a unique "fingerprint" spectrum that is characteristic of its chemical composition and structure. nih.govresearchgate.net

FT-IR spectroscopy is particularly useful for identifying polar functional groups. In the spectra of 7H-pyrrolo[2,3-d]pyrimidine derivatives, key characteristic bands are observed. For instance, a broad absorption band in the region of 3179–3280 cm⁻¹ is indicative of the aromatic N-H stretching vibration of the pyrrole ring. ijsred.com The stretching vibration of the aldehyde C-H bond appears in the 2823–3023 cm⁻¹ range. ijsred.com Aromatic C=C and C=N stretching vibrations within the heterocyclic ring system typically result in prominent bands between 1436 cm⁻¹ and 1590 cm⁻¹. ijsred.com When the aldehyde is converted into an azomethine (HC=N) group in a Schiff base derivative, a new characteristic band appears in the 1512–1523 cm⁻¹ region. ijsred.com

Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations and provides complementary information to FT-IR. scialert.netnih.gov It is well-suited for studying the carbon-carbon bonds of the aromatic rings. scialert.net By comparing the experimental FT-IR and Raman spectra with theoretical spectra calculated using quantum chemical methods like Density Functional Theory (DFT), a complete and detailed assignment of the fundamental vibrational modes can be achieved. nih.govnih.gov

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Functional Groups in 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H (Pyrrole) Stretching 3179 - 3280 ijsred.com
C-H (Aldehyde) Stretching 2823 - 3023 ijsred.com
C=C / C=N (Aromatic Ring) Stretching 1436 - 1590 ijsred.com
C=N (Azomethine) Stretching 1512 - 1523 ijsred.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Derivatives

While this compound itself is achiral, many of its biologically active derivatives are chiral. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for investigating the stereochemical properties of these chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. mdpi.com

Electronic Circular Dichroism (ECD), measured in the UV-Vis region, provides information about the stereochemistry of the molecule, particularly the absolute configuration of stereocenters and the conformation of the molecule in solution. nih.gov The features of an ECD spectrum are highly sensitive to the three-dimensional arrangement of chromophores within the molecule.

Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, measures the differential absorption of left- and right-circularly polarized infrared radiation. VCD spectra are highly sensitive to the molecule's conformation. nih.gov For complex chiral derivatives, comparing experimental ECD and VCD spectra with those predicted by theoretical calculations is a powerful method for unambiguously assigning the absolute configuration. nih.gov This is particularly important in medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.gov

Computational Chemistry and Theoretical Studies on 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. DFT calculations at the B3LYP/6-311G++ level of theory have been used to determine these energies for pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net For the core scaffold, the nitrogen atoms in the pyrimidine (B1678525) ring and the pyrrole (B145914) ring are electron-rich regions, influencing the distribution of the HOMO. The 4-carbaldehyde group, being an electron-withdrawing group, would be expected to lower the energy of the LUMO, making the C4 position susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, MEP maps typically show negative potential (red/yellow) around the pyrimidine ring nitrogens (N1 and N3), indicating their role as hydrogen bond acceptors. researchgate.net The pyrrole N-H group (N7) shows a positive potential (blue), highlighting its function as a hydrogen bond donor. The oxygen atom of the 4-carbaldehyde group would present a region of high negative potential, making it a primary site for interactions with hydrogen bond donors in a receptor active site. proteopedia.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

DescriptorFormulaPredicted Property
Electron Affinity (A)-ELUMOAbility to accept an electron
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Electronegativity (χ)(I + A) / 2Ability to attract electrons
Electrophilicity Index (ω)μ2 / 2η (where μ = -χ)Propensity to act as an electrophile

This interactive table summarizes key global reactivity descriptors derived from quantum chemical calculations, as described in theoretical studies on similar heterocyclic systems. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypothesis

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze how ligands, such as derivatives of this compound, bind to biological targets, typically proteins like kinases.

Molecular Docking: This method predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity. For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, docking studies consistently reveal a conserved binding mode in the ATP-binding pocket of various kinases. The core structure mimics the adenine (B156593) base of ATP. rjeid.com Key interactions typically involve:

Hydrogen Bonding: The N1 atom of the pyrimidine ring and the N7-H group of the pyrrole ring are critical. The N1 atom often acts as a hydrogen bond acceptor, while the N7-H group acts as a donor, forming a "hinge-binding" motif with the protein backbone in the kinase hinge region. nih.govmdpi.com

Role of the C4-substituent: The substituent at the C4 position, such as the carbaldehyde group, extends into the solvent-exposed region or deeper into the active site, where it can form additional interactions that enhance potency and selectivity. nih.govmdpi.com Docking studies on various kinase inhibitors have shown that modifications at this position are crucial for targeting specific residues. nih.govresearchgate.netmdpi.com

Target KinaseKey Interacting ResiduesRole of Pyrrolo[2,3-d]pyrimidine CoreReference
PAK4Glu396, Leu398, Asp444Forms double hydrogen bonds with the hinge region (Leu398). nih.gov
EGFR, VEGFR2, HER2, CDK2Conserved hinge region residuesMimics ATP, forms H-bonds via N1 and N7-H. researchgate.netmdpi.com
ItkConserved hinge region residuesScaffold for covalent inhibitors targeting the ATP pocket. nih.govresearchgate.net
HPK1Conserved hinge region residuesCore scaffold for potent and selective inhibitors. nih.gov

This interactive table summarizes findings from molecular docking and dynamics studies on various 7H-pyrrolo[2,3-d]pyrimidine derivatives, highlighting the conserved binding mode with different kinase targets.

Theoretical Approaches to Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies aim to correlate a molecule's chemical structure with its biological activity. These models are vital for optimizing lead compounds.

Structure-Activity Relationship (SAR): SAR studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives have established several key principles. Computational analysis, combined with experimental data, helps rationalize these findings.

C4-Position: Modifications at this position significantly impact activity and selectivity. Introducing larger, flexible, or charged groups can lead to interactions with residues outside the immediate hinge region, often resulting in increased potency. nih.govmdpi.com

C5-Position: Substitution at the C5 position of the pyrrole ring can be used to modulate selectivity. For example, in CSF1R inhibitors, introducing groups at C5 helps to occupy a specific sub-pocket. mdpi.com

N7-Position: While the N7-H is crucial for hinge binding, its substitution is sometimes tolerated and can be used to alter physicochemical properties like solubility.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between chemical descriptors (e.g., electronic, steric, hydrophobic properties) and biological activity. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, 2D and 3D-QSAR models have been developed to guide the design of new inhibitors. For instance, a QSAR study on derivatives as Bruton's tyrosine kinase (BTK) inhibitors identified specific molecular features that correlate with activity, providing a roadmap for pharmacophore optimization. nih.gov These models help prioritize which novel derivatives of the this compound scaffold should be synthesized and tested.

Computational Elucidation of Reaction Mechanisms in Pyrrolo[2,3-d]pyrimidine Chemistry

Computational chemistry is also applied to understand the mechanisms of chemical reactions used to synthesize or modify the 7H-pyrrolo[2,3-d]pyrimidine scaffold. DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the rationalization of reaction outcomes and the optimization of reaction conditions.

For example, the synthesis of substituted pyrrolo[2,3-d]pyrimidines often involves multi-component reactions or cross-coupling reactions. researchgate.netmdpi.com Computational studies can clarify the role of catalysts, predict the regioselectivity of reactions (e.g., at which position a substitution is most likely to occur), and calculate activation energies to predict reaction feasibility. While specific studies on the reaction mechanisms involving the 4-carbaldehyde derivative are not widely published, general mechanistic studies on related pyrimidine systems, such as the enzymatic conversion of dihydrouracil, have been successfully modeled using quantum mechanical cluster approaches. rsc.org Such methods could be applied to understand, for instance, the mechanism of Vilsmeier-Haack formylation to introduce the 4-carbaldehyde group or its subsequent conversion into other functional groups like imines. mdpi.com

Virtual Screening and Ligand Design Principles Based on this compound Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a frequent starting point for drug discovery campaigns. Virtual screening and structure-based ligand design are key computational strategies employed.

Virtual Screening: In this approach, large digital libraries of compounds are computationally docked into the active site of a target protein. Compounds are ranked based on their predicted binding affinity and other parameters. The 7H-pyrrolo[2,3-d]pyrimidine core is often used as a query structure to search for molecules containing this privileged scaffold.

Ligand Design and Scaffold Hopping: The 4-carbaldehyde group on the scaffold is a versatile chemical handle. Structure-based design principles involve using the 3D structure of the target protein to design novel substituents at the C4 position that can form specific, favorable interactions. The aldehyde can be readily converted into a wide array of other functional groups (imines, amines, alcohols, etc.), allowing for the systematic exploration of the chemical space around the core scaffold. mdpi.com Computational approaches like "scaffold hopping" can also be used, where the pyrrolo[2,3-d]pyrimidine core is replaced by other bioisosteric heterocyclic systems to discover novel intellectual property or improved drug-like properties, while retaining the key hinge-binding interactions. mdpi.com The design of covalent inhibitors, where a reactive group is attached to the scaffold to form a permanent bond with a cysteine residue in the active site, is another advanced strategy guided by computational modeling. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities of 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde Derivatives in Vitro and Pre Clinical Research

Enzyme Inhibition and Activation Mechanisms of Action

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde have demonstrated a remarkable capacity to interact with and modulate the activity of a wide array of enzymes, with a pronounced emphasis on protein kinases. This is largely attributed to the scaffold's structural similarity to ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

A significant body of research has focused on the inhibition of Janus kinases (JAKs). The pyrrolo[2,3-d]pyrimidine core is a key feature in several JAK inhibitors. These compounds interfere with the JAK/STAT signaling pathway, a critical cascade involved in immune response and cell growth. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

Beyond JAKs, these derivatives have been shown to inhibit a spectrum of other kinases. For instance, certain compounds have displayed potent inhibitory activity against p21-activated kinase 4 (PAK4), a kinase implicated in cancer cell proliferation, migration, and survival. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these inhibitors, revealing key interactions within the ATP-binding site of PAK4. nih.gov

Furthermore, multi-targeted kinase inhibitors have been developed from this scaffold, demonstrating activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov This multi-targeting approach is a promising strategy in cancer therapy to overcome resistance mechanisms.

In addition to kinase inhibition, some derivatives have been found to downregulate the activity of anti-apoptotic proteins like Bcl-2. This action can sensitize cancer cells to apoptosis, highlighting a mechanism of action that extends beyond direct enzyme inhibition. nih.gov

Table 1: Kinase Inhibition Profile of Selected 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Compound/Derivative Series Target Kinase(s) Observed Effect
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides EGFR, Her2, VEGFR2, CDK2 Potent inhibition
7H-pyrrolo[2,3-d]pyrimidine derivatives PAK4 Enzymatic inhibitory activity
4-phenyl-pyrrolo[2,3-d]pyrimidine derivatives JAK2 Moderate inhibitory activity
Pyrrolo[2,3-d]pyrimidine-based derivatives JAK1/2/3, HDAC1/6 Dual inhibition

Receptor Binding Profiling and Modulatory Effects on Receptor Pathways

While the majority of research has concentrated on the enzymatic targets of this compound derivatives, their interactions with cell surface and intracellular receptors are less extensively characterized. The structural resemblance to endogenous purines suggests a potential for these compounds to interact with purinergic receptors, such as adenosine (B11128) and P2Y receptors. However, specific and comprehensive receptor binding profiling studies for derivatives of the 4-carbaldehyde are not widely reported in the current literature.

The demonstrated inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR2 does, however, imply a direct modulation of receptor-mediated signaling pathways. By binding to the intracellular kinase domain of these receptors, the derivatives effectively block the initiation of downstream signaling cascades that are crucial for cell proliferation, angiogenesis, and survival. This inhibition of RTK activity is a well-established mechanism for the anti-cancer effects of many small molecule drugs.

Cell-Based Assays for Probing Intracellular Signaling and Phenotypic Responses

The biological activities of this compound derivatives have been extensively evaluated in cell-based assays, providing crucial information on their effects on intracellular signaling and the resulting cellular phenotypes. A recurrent finding is the induction of cell cycle arrest and apoptosis in cancer cell lines.

For example, a novel halogenated derivative, compound 5k, was shown to induce cell cycle arrest in HepG2 liver cancer cells. nih.gov This was accompanied by a notable increase in the expression of pro-apoptotic proteins such as caspase-3 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, another derivative, compound 5n, was found to arrest MV4-11 leukemia cells in the G0/G1 phase of the cell cycle and induce apoptosis.

These phenotypic responses are often a direct consequence of the inhibition of key signaling pathways. The interference with the JAK/STAT pathway, for instance, can lead to decreased expression of genes that promote cell proliferation and survival, thereby contributing to the observed anti-cancer effects.

Table 2: Cellular Effects of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line Observed Phenotypic Response
Compound 5k HepG2 (Liver Cancer) Cell cycle arrest, Apoptosis induction
Compound 5n MV4-11 (Leukemia) G0/G1 phase cell cycle arrest, Apoptosis induction
Compounds 15d and 15h Triple-negative breast cancer cell lines Antiproliferative and proapoptotic activities

Target Identification and Validation Methodologies for Pyrrolo[2,3-d]pyrimidine Scaffolds

The identification and validation of the molecular targets of 7H-pyrrolo[2,3-d]pyrimidine derivatives are crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. A common initial approach involves screening these compounds against a panel of known enzymes, particularly kinases, due to the scaffold's ATP-mimetic nature.

Molecular docking studies are frequently employed to predict and rationalize the binding of these derivatives to the active sites of their target proteins. nih.gov These computational models help in understanding the structure-activity relationships (SAR) and guide the design of new analogs with improved binding affinity and selectivity.

While direct target identification methods such as affinity chromatography or activity-based protein profiling (ABPP) have not been extensively reported specifically for derivatives of this compound, the validation of identified targets is often achieved through cellular assays. For example, demonstrating that a compound inhibits the phosphorylation of a known substrate of a particular kinase in a cellular context provides strong evidence that the kinase is a true target of the compound.

Structure-Based Rational Design of Biologically Active Probes from this compound

The this compound moiety serves as a versatile starting point for the structure-based rational design of biologically active probes. The aldehyde group offers a convenient handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold.

A common strategy involves a "scaffold hopping" approach, where the pyrrolo[2,3-d]pyrimidine core is maintained while different substituents are introduced to optimize interactions with the target protein. This approach has been successfully used to develop potent and selective inhibitors of various kinases.

Molecular modeling and the crystal structures of target proteins in complex with inhibitors are invaluable tools in this design process. By visualizing the binding interactions, medicinal chemists can design modifications to the lead compound that enhance its potency and selectivity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Modulatory Effects on Biochemical Processes

The primary and most extensively studied modulatory effect of this compound derivatives on biochemical processes is the inhibition of protein phosphorylation. By targeting a wide range of protein kinases, these compounds can significantly alter the phosphorylation status of numerous cellular proteins, thereby disrupting the signaling networks that control cell growth, differentiation, and survival.

Beyond phosphorylation, there is emerging evidence that these derivatives can influence other biochemical pathways. For instance, some pyrrolo[2,3-d]pyrimidine compounds have been investigated for their effects on one-carbon metabolism, a critical pathway for the synthesis of nucleotides and other essential biomolecules. Furthermore, the antihyperglycemic activity observed with some derivatives suggests a potential role in modulating glucose metabolism. However, the precise molecular mechanisms underlying these effects are still under investigation and require further elucidation.

Applications of 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde As a Key Building Block in Medicinal Chemistry Research

Design and Synthesis of Diverse Compound Libraries Based on the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of innovative therapeutic agents due to its broad pharmacological potential. nih.gov This core structure is a key component in numerous clinical drugs and compounds under investigation for anti-tumor, anti-inflammatory, and antibacterial activities. nih.gov The versatility of the pyrrolo[2,3-d]pyrimidine nucleus allows for the synthesis of large and diverse compound libraries, which are essential for screening and identifying novel drug candidates.

A common synthetic strategy involves the modification of the 7H-pyrrolo[2,3-d]pyrimidine core at various positions. For instance, the synthesis of C-4 substituted pyrrolo[2,3-d]pyrimidines can be achieved through nucleophilic substitution of a precursor like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov This starting material can be reacted with various amines to introduce diversity at the C-4 position. nih.gov Further modifications, such as iodination at the C-6 position followed by Suzuki-Miyaura cross-coupling reactions, enable the introduction of a wide range of aryl or heteroaryl groups, thereby expanding the chemical space of the library. nih.govmdpi.com

The aldehyde functional group in 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the generation of diverse derivatives. For example, it can undergo condensation reactions with hydrazides to form hydrazones, which can be further modified. This approach was utilized in the synthesis of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. nih.govmdpi.com The initial step in this synthesis involved the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate to yield an ester intermediate, which was then converted to a benzohydrazide. mdpi.com

The following table provides an overview of synthetic strategies for diversifying the pyrrolo[2,3-d]pyrimidine scaffold:

Starting Material Reaction Type Position of Modification Introduced Moiety
4-chloro-7H-pyrrolo[2,3-d]pyrimidineNucleophilic SubstitutionC-4Amines
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidineSuzuki-Miyaura CouplingC-6Aryl/Heteroaryl boronic acids
This compoundCondensationC-4 (via aldehyde)Hydrazides, Amines (via reductive amination)
SEM-protected iodinated pyrrolopyrimidineAminationC-4N-methyl-1-(meta-tolyl)methanamine

Role in Lead Discovery and Optimization Strategies (Excluding Clinical Data)

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in lead discovery and optimization for developing targeted kinase inhibitors. nih.gov Its structural similarity to the purine (B94841) core of ATP allows it to effectively compete for the ATP-binding site of various kinases. nih.gov The nitrogen atoms in the pyrimidine (B1678525) ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. nih.gov

Structure-activity relationship (SAR) studies are extensively employed to optimize the potency and selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors. nih.govarizona.edu These studies involve systematically modifying the scaffold at different positions and evaluating the impact on biological activity. For example, in the development of RET kinase inhibitors, researchers synthesized a series of derivatives and extensively studied their SAR to identify a lead compound with low nanomolar potency. nih.govarizona.edu

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core allows for the incorporation of various substituents to explore different regions of the kinase binding pocket. This strategic modification is crucial for enhancing inhibitory activity and achieving selectivity for the target kinase over other related kinases. For instance, the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors utilized a 7H-pyrrolo[2,3-d]pyrimidine scaffold, leading to the discovery of a potent and selective compound with an IC50 value of 3.5 nM against HPK1. nih.gov

The following table summarizes the role of the pyrrolo[2,3-d]pyrimidine scaffold in the discovery and optimization of inhibitors for different kinase targets:

Target Kinase Key Structural Modifications Outcome
RETExploration of substituents at various positions. nih.govarizona.eduIdentification of a lead compound with low nanomolar potency against wild-type and mutant RET. nih.govarizona.edu
PAK4Synthesis of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.govDiscovery of compounds with high enzymatic inhibitory activities and potent cellular activity. nih.gov
HPK1Design and synthesis of derivatives with a 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.govIdentification of a potent inhibitor with an IC50 of 3.5 nM and favorable kinase selectivity. nih.gov
Multi-targeted Kinases (EGFR, Her2, VEGFR2, CDK2)Synthesis of halogenated benzylidenebenzohydrazide derivatives. mdpi.comDiscovery of a potent inhibitor against multiple kinases, comparable to sunitinib. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Methodologies in Drug Design Research

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemical entities with improved properties. researchgate.net Scaffold hopping involves replacing the core structure of a known inhibitor with a different scaffold while maintaining similar biological activity. mdpi.com This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in scaffold hopping strategies. For example, in the design of CSF1R inhibitors, a scaffold-hopping approach was used to incorporate a dipyridine moiety from Pexidartinib onto the pyrrolo[2,3-d]pyrimidine core. mdpi.com This led to the synthesis of novel C-4 substituted derivatives with potential CSF1R inhibitory activity. mdpi.com

Bioisosteric replacement involves substituting a functional group or a substructure with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or ADME properties. A notable example is the exploration of thieno[2,3-d]pyrimidine (B153573) as a bioisostere of the pyrrolo[2,3-d]pyrimidine scaffold in the development of RET kinase inhibitors. nih.govarizona.edu This investigation aimed to understand the effect of this bioisosteric replacement on RET inhibition. nih.govarizona.edu

Development of Targeted Chemical Probes for Biological Target Validation

Targeted chemical probes are essential tools for validating the function of biological targets in disease processes. The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent foundation for the development of such probes due to its proven ability to bind to specific biological targets, particularly kinases, with high affinity and selectivity.

The development of potent and selective inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as those targeting p21-activated kinase 4 (PAK4), can be considered the initial step in creating chemical probes. nih.gov A highly potent and selective inhibitor, like compound 5n which exhibited an IC50 of 2.7 nM for PAK4, can be further modified to incorporate a tag or a reporter group for use in target engagement and validation studies. nih.gov Such probes can be used to confirm the role of PAK4 in cellular signaling pathways and its relevance as a therapeutic target in cancer. nih.gov

Advanced Analytical Methodologies for Research and Development of 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde

High-Performance Chromatographic Techniques (HPLC, TLC) for Research Sample Purity Assessment and Isolation

Chromatographic methods are central to the purification and purity evaluation of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde and its analogues. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed due to their efficiency and reliability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of pyrrolo[2,3-d]pyrimidine compounds. In the synthesis of key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, HPLC is used to confirm the final product's purity, with reports indicating purities as high as 99.9 area-% can be achieved and accurately measured google.com. The technique's high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products, providing a precise quantitative measure of purity. For more complex derivatives, HPLC is also used to establish purity, with values such as 96.3% being reported for specific batches, indicating its standard role in quality control during research and development nih.gov.

Thin-Layer Chromatography (TLC)

TLC is an essential tool for the rapid, real-time monitoring of chemical reactions during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives mdpi.comnih.govmdpi.com. Its primary application is to track the consumption of starting materials and the formation of the desired product, thereby determining the reaction's endpoint. Researchers utilize specific solvent systems to achieve effective separation on the TLC plate. For instance, a common mobile phase for related derivatives consists of a Hexane:Ethyl Acetate mixture in a 70:30 ratio derpharmachemica.com. After developing the plate, spots are typically visualized under ultraviolet (UV) light. The identity of compounds can be confirmed by comparing their retention factor (Rf) values to those of known standards.

TechniquePrimary ApplicationKey Parameters/ExamplesReference
HPLCFinal Product Purity AssessmentPurity values of >99.5% reported for key intermediates. google.com
TLCReaction MonitoringMobile Phase Example: Hexane:Ethyl Acetate (70:30). derpharmachemica.com

Quantitative Analytical Methods for Research Scale Synthesis and Reactivity Studies

Accurate quantification of this compound is crucial for determining reaction yields, preparing solutions of known concentrations for reactivity studies, and ensuring consistency in biological assays.

While various quantitative techniques exist, HPLC is a predominant method for this purpose in a research setting. The "area-%" purity measurement obtained from an HPLC chromatogram is a de facto quantitative analysis of the bulk sample's composition google.com. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks (main compound plus impurities), a precise percentage of purity is determined. This value is critical for calculating theoretical yields and for understanding the efficiency of a synthetic step. For more rigorous quantification, a validated HPLC method using a certified reference standard would be developed to create a calibration curve, allowing for the precise determination of the compound's concentration in a given sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), also serves as a powerful tool for quantification. By integrating the signals of the target molecule against a known amount of an internal standard, an absolute quantification can be achieved without the need for a specific reference standard of the target compound itself.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Metabolite/Derivative Identification

Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, are vital for analyzing complex mixtures and identifying unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS), is the gold standard for confirming the identity of newly synthesized this compound derivatives nih.govmdpi.com. The liquid chromatography component separates the different compounds in the sample, which are then ionized (commonly using Electrospray Ionization, ESI) and introduced into the mass spectrometer nih.govresearchgate.net. The mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, often with enough precision to help determine the elemental composition. For example, the structure of a complex derivative was confirmed by comparing its calculated exact mass with the experimentally determined value using HRMS with ESI, showing a calculated [M+H]⁺ of 348.0670 and a found value of 348.0644 mdpi.com. This level of accuracy is crucial for unequivocally confirming the identity of target molecules.

LC-MS/MS, or tandem mass spectrometry, is further employed for structural elucidation and for the identification of metabolites in biological samples. In these experiments, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. This methodology is essential in ADME (absorption, distribution, metabolism, and excretion) studies to understand how pyrrolo[2,3-d]pyrimidine-based compounds are processed in vivo nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of pyrimidines, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable analytical tool researchgate.net. The sample is vaporized and separated based on its boiling point and interactions with the GC column before being detected by the mass spectrometer. This technique provides excellent chromatographic resolution and is highly sensitive for the analysis of specific classes of compounds.

Hyphenated TechniquePrimary ApplicationIonization Method ExampleKey Finding
LC-HRMSDerivative Identification & Structural ConfirmationElectrospray Ionization (ESI)Provides highly accurate mass measurements to confirm elemental composition. mdpi.comnih.govmdpi.com
LC-MS/MSMetabolite Identification & Structural ElucidationESIGenerates fragmentation patterns for structural fingerprinting in ADME studies. nih.gov
GC-MSAnalysis of Volatile DerivativesElectron Ionization (EI)High-resolution separation for specific pyrimidine (B1678525) compounds. researchgate.net

Future Directions and Emerging Research Avenues for 7h Pyrrolo 2,3 D Pyrimidine 4 Carbaldehyde

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization

The demand for large, structurally diverse compound libraries for drug discovery screening has driven the adoption of high-throughput synthesis methods. 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is exceptionally well-suited for integration into automated and flow chemistry platforms. The aldehyde's reactivity allows for a multitude of robust and high-yielding reactions, such as reductive amination, Wittig reactions, and condensations, which are readily adaptable to flow-through conditions.

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for rapid library generation. By immobilizing the carbaldehyde or reaction partners on a solid support, multi-step synthetic sequences can be performed in a continuous, automated fashion. This approach facilitates the rapid creation of thousands of analogues, where substituents on the pyrrole (B145914) nitrogen (N7) and derivatives of the C4-aldehyde are varied systematically. Such libraries are invaluable for extensive structure-activity relationship (SAR) studies to identify potent and selective modulators of biological targets. mdpi.com

Table 1: Hypothetical Automated Synthesis Plan for a Pyrrolo[2,3-d]pyrimidine Library

StepReactionReagents & Conditions (Flow Reactor)Diversity InputOutput
1 N7-AlkylationThis compound, Alkyl Halide (R¹-X), Base (e.g., K₂CO₃), Acetonitrile, 80°CR¹ (e.g., benzyl, alkyl, cycloalkyl groups)N7-substituted carbaldehyde
2 Reductive AminationProduct from Step 1, Amine (R²-NH₂), Reducing Agent (e.g., NaBH(OAc)₃), Methanol, 40°CR² (e.g., anilines, piperazines, aliphatic amines)C4-aminomethyl derivative
3 PurificationAutomated flash chromatography or solid-phase extraction-Purified final compound library

This automated approach allows for the systematic exploration of chemical space around the core scaffold, significantly accelerating the discovery of lead compounds for various therapeutic targets.

Exploration of Novel Reactivity Pathways and Synthetic Transformations

While the aldehyde group is commonly used in reductive aminations and condensations to form imines mdpi.comnih.gov, its full synthetic potential remains largely untapped. Future research will likely focus on exploring more complex and novel transformations to generate derivatives with unique three-dimensional shapes and functionalities that are difficult to access through conventional methods.

Emerging areas of interest include:

Multicomponent Reactions (MCRs): Using the carbaldehyde as a key component in MCRs, such as the Ugi or Passerini reactions, can introduce multiple points of diversity in a single synthetic step. This strategy allows for the rapid construction of complex molecules with high atom economy.

Photoredox Catalysis: Light-mediated catalysis can unlock novel reactivity pathways. For example, the aldehyde could participate in radical-based C-C bond-forming reactions with various coupling partners, enabling the synthesis of derivatives that are not accessible through traditional thermal methods.

Asymmetric Synthesis: The development of stereoselective additions to the aldehyde group can lead to the synthesis of chiral derivatives. Enantiomerically pure compounds are critical in drug development, as different stereoisomers often exhibit distinct pharmacological and toxicological profiles.

Table 2: Potential Novel Synthetic Transformations of the Aldehyde Moiety

Reaction TypeDescriptionPotential ReagentsResulting Structure
Wittig Reaction Conversion of the aldehyde to an alkene.Phosphonium ylidesC4-alkenyl derivatives
Grignard/Organolithium Addition Nucleophilic addition to form a secondary alcohol. mdpi.comRMgX or RLiC4-hydroxyalkyl derivatives
Oxidation Conversion of the aldehyde to a carboxylic acid.PCC, KMnO₄7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Cyanohydrin Formation Addition of cyanide to form a cyanohydrin.TMSCN, KCNC4-hydroxyacetonitrile derivatives

Exploring these advanced synthetic methods will significantly broaden the chemical diversity of accessible 7H-pyrrolo[2,3-d]pyrimidine derivatives, enhancing the probability of discovering novel bioactive molecules.

Advanced Applications in Chemical Biology (e.g., Photoaffinity Labeling, PROTACs)

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore for targeting protein kinases. nih.govnih.govcnr.it This makes this compound an ideal starting point for the design of sophisticated chemical biology tools to probe and manipulate biological systems.

Photoaffinity Labeling (PAL): PAL is a powerful technique for identifying the direct binding targets of a small molecule within a complex proteome. The carbaldehyde can be readily converted into a linker bearing a photoreactive group (e.g., a diazirine or benzophenone). Upon UV irradiation, this probe forms a covalent bond with its binding partner, allowing for subsequent enrichment and identification by mass spectrometry. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Given that many pyrrolo[2,3-d]pyrimidine derivatives are potent kinase inhibitors acs.org, the carbaldehyde can be elaborated into a linker for conjugation to an E3 ligase ligand (e.g., derivatives of thalidomide or VHL-1). Such a PROTAC could selectively degrade a target kinase rather than just inhibiting it, offering potential advantages in terms of efficacy and duration of action. rsc.org

Table 3: Design Strategy for Chemical Biology Probes

Probe TypeComponent 1 (Target Binder)Component 2 (Linker)Component 3 (Functional Group)Starting Material
Photoaffinity Probe Pyrrolo[2,3-d]pyrimidine coreAlkyl or PEG chainPhotoreactive group (e.g., diazirine) & affinity tag (e.g., alkyne)This compound
PROTAC Pyrrolo[2,3-d]pyrimidine coreFlexible PEG or alkyl chainE3 Ligase Ligand (e.g., pomalidomide derivative)This compound

The development of these advanced tools will enable a deeper understanding of the mechanism of action of pyrrolo[2,3-d]pyrimidine-based compounds and provide novel therapeutic strategies.

Novel Biological Target Identification Strategies Utilizing Pyrrolo[2,3-d]pyrimidine Scaffolds

The broad bioactivity of pyrrolo[2,3-d]pyrimidine derivatives suggests that they may interact with numerous proteins beyond their primary intended targets. Identifying these off-targets is crucial for understanding potential side effects and for discovering new therapeutic applications (drug repurposing). Chemical proteomics, utilizing probes derived from this compound, provides an unbiased approach to novel target discovery. mdpi.com

The general workflow involves synthesizing an affinity-based probe from the carbaldehyde, where the core scaffold is attached to a linker and an enrichment handle (like biotin). This probe is incubated with cell lysates or live cells to allow it to bind to its protein targets. The probe-protein complexes are then captured (e.g., on streptavidin beads), isolated, and the bound proteins are identified using liquid chromatography-mass spectrometry (LC-MS/MS).

Table 4: Chemoproteomic Workflow for Novel Target Identification

StepMethodPurpose
1. Probe Synthesis Organic synthesis starting from the carbaldehyde.Create a biotinylated or clickable affinity probe.
2. Target Engagement Incubate probe with cell lysate or live cells.Allow the probe to bind to its specific and non-specific protein targets.
3. Affinity Purification Use streptavidin-coated beads to pull down biotinylated probe-protein complexes.Isolate target proteins from the complex biological mixture.
4. Protein Identification On-bead digestion followed by LC-MS/MS analysis.Identify and quantify the proteins that specifically interact with the probe.
5. Target Validation Orthogonal biological and biochemical assays.Confirm the functional relevance of newly identified protein targets.

This strategy can uncover previously unknown binding partners for the pyrrolo[2,3-d]pyrimidine scaffold, potentially identifying novel disease-modifying targets and paving the way for the development of first-in-class therapeutics. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde, and how are intermediates characterized?

Answer: The compound is typically synthesized via multi-step reactions involving pyrrolo-pyrimidine core formation followed by functionalization at the 4-position. Key intermediates include halogenated derivatives (e.g., 4-chloro-pyrrolopyrimidines), which are oxidized to the aldehyde using reagents like DMSO/oxalyl chloride or catalytic methods. Characterization relies on NMR (e.g., distinguishing aldehyde protons at δ 9.8–10.2 ppm) and HRMS for molecular weight confirmation. Patents highlight the use of cocrystallization with ligands (e.g., 3,5-dimethylpyrazole) to purify intermediates .

Q. What spectroscopic techniques are critical for structural validation of this compound and its derivatives?

Answer:

  • 1H/13C NMR : Identifies substituent positions (e.g., aldehyde vs. amine groups) and ring proton coupling patterns.
  • X-ray crystallography : Resolves ambiguous stereochemistry in fused-ring systems, as seen in cocrystal structures of related JAK inhibitors .
  • FT-IR : Confirms aldehyde C=O stretches (~1700 cm⁻¹) and absence of competing functional groups (e.g., hydroxyl or amine).

Q. How does the aldehyde group at the 4-position influence the compound’s reactivity?

Answer: The aldehyde acts as an electrophilic site for nucleophilic additions (e.g., forming hydrazones or Schiff bases) and enables conjugation to biomolecules (e.g., via reductive amination). Its electron-withdrawing nature also modulates the electron density of the pyrrolopyrimidine core, affecting π-π stacking in kinase binding pockets .

Q. What are the primary biochemical applications of this compound in medicinal chemistry?

Answer: It serves as a scaffold for kinase inhibitors (e.g., JAK1/2, EGFR) due to its ability to mimic ATP-binding motifs. Derivatives with substituents like ethyl or chloro groups at the 5-position show enhanced selectivity for specific kinases . The aldehyde group is leveraged for covalent inhibition strategies or prodrug synthesis .

Q. How stable is this compound under varying storage conditions?

Answer: Stability studies are limited, but aldehyde-containing analogs are prone to oxidation and dimerization. Recommendations include storage under inert atmospheres at −20°C and use of stabilizers (e.g., BHT) in solution. Purity should be monitored via HPLC before critical experiments .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Answer:

  • Design of Experiments (DOE) : Screen reaction parameters (temperature, catalyst loading) to maximize aldehyde formation while minimizing side reactions (e.g., over-oxidation).
  • Flow Chemistry : Reduces residence time for oxidation steps, improving selectivity .
  • Cocrystallization : Purify intermediates via cocrystal formation (e.g., with 3,5-dimethylpyrazole) to avoid chromatography, as described in patent EP3560985 .

Q. How can contradictory bioactivity data for derivatives be resolved (e.g., varying IC50 values across kinase assays)?

Answer:

  • Assay Standardization : Control variables like ATP concentration, pH, and enzyme isoforms.
  • Structural Analysis : Compare X-ray structures of inhibitor-enzyme complexes to identify binding mode discrepancies .
  • Metabolic Stability Testing : Assess if off-target effects (e.g., CYP450 interactions) alter apparent potency .

Q. What computational strategies predict the impact of substituents on kinase selectivity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., JAK1 vs. JAK2).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups at the 5-position enhance JAK1 selectivity .
  • MD Simulations : Evaluate binding site flexibility and water displacement effects .

Q. How do purification challenges (e.g., low solubility) affect derivative synthesis, and what solutions exist?

Answer:

  • Cocrystallization : As in patent EP3560985, cocrystals improve crystallinity and solubility for intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing degradation of sensitive aldehyde groups .
  • Alternative Solvents : Use DMF/THF mixtures for polar intermediates or ionic liquids for non-polar derivatives .

Q. What strategies validate the role of the aldehyde group in covalent inhibitor design?

Answer:

  • Mass Spectrometry : Confirm covalent adduct formation with target cysteine residues (e.g., LC-MS/MS peptide mapping).
  • Kinetic Studies : Compare kinactk_{inact} (inactivation rate) of aldehyde derivatives vs. non-covalent analogs.
  • Mutagenesis : Replace reactive cysteine residues in the target enzyme to assess binding dependency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.